ロザムルチン

概要

説明

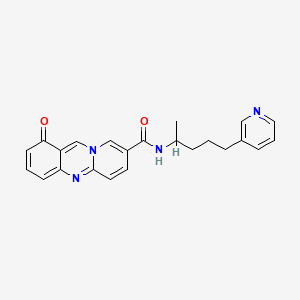

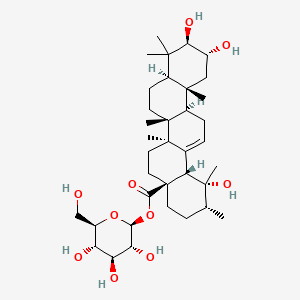

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has various pharmacological activities .

Molecular Structure Analysis

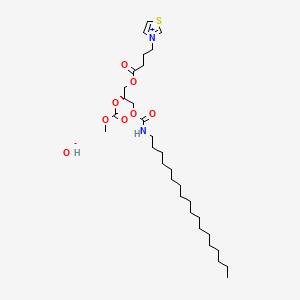

Rosamultin has a molecular formula of C36H58O10 and an average mass of 650.840 Da . It is a 19 α-hydroxyursane-type triterpenoid .

Chemical Reactions Analysis

The pharmacokinetics of Rosamultin have been studied using a high-performance liquid chromatography-tandem mass spectrometry method . This method was used to quantify the concentration of Rosamultin in rat plasma for an in vivo pharmacokinetics study .

Physical And Chemical Properties Analysis

Rosamultin has a molecular weight of 650.84 and a molecular formula of C36H58O10 . It is a solid substance that is soluble in DMSO .

科学的研究の応用

薬物動態

ロザムルチンは、ラットへの経口投与後の薬物動態について研究されています。 この研究は、ロザムルチンの吸収、分布、代謝、排泄を理解するために不可欠であり、治療用途における用量と投与方法の情報を提供できます .

抗炎症効果

動物モデルにおいて、ロザムルチンは、有望な抗傷害および抗炎症効果を示しています。 特に、ヒト免疫不全ウイルス-1プロテアーゼに対する強力な阻害効果が注目されており、抗ウイルス療法における可能性のある用途を示唆しています .

酸化ストレス保護

ロザムルチンは、H2O2誘発性酸化損傷およびH9c2心筋細胞のアポトーシスに対する保護効果について調査されています。 その分子メカニズムを理解することは、酸化ストレス関連の心臓病の治療の開発につながる可能性があります .

In Vivo

In vivo studies of rosamultin have been conducted in animals, including rats, mice, and rabbits. These studies have shown that rosamultin has anti-inflammatory, anti-cancer, and antioxidant effects. Rosamultin has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.

In Vitro

In vitro studies of rosamultin have been conducted using cell culture systems. These studies have shown that rosamultin has anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis.

作用機序

Target of Action

Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to have inhibitory effects against HIV-1 protease , suggesting that the HIV-1 protease could be one of its primary targets. This enzyme plays a crucial role in the life cycle of the HIV virus, and inhibiting its action can prevent the virus from replicating.

Mode of Action

Rosamultin interacts with its targets, such as the HIV-1 protease, by binding to the active site of the enzyme, thereby inhibiting its function . Additionally, it has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway . This suggests that rosamultin may also interact with these signaling pathways, leading to changes in cell survival and function.

Biochemical Pathways

Rosamultin affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which plays a key role in cell survival and proliferation . Additionally, it can activate the ERK1/2 signaling pathway, which is involved in various cellular processes, including cell growth and differentiation . By modulating these pathways, rosamultin can exert its protective effects against oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetics of rosamultin have been studied using high-performance liquid chromatography-tandem mass spectrometry . The study found that rosamultin exhibits good linearity over a wide concentration range, and the lower limit of quantification was as low as 5.0 ng mL −1 for rosamultin . This suggests that rosamultin has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and therapeutic efficacy.

Result of Action

Rosamultin has been shown to have various molecular and cellular effects. It can enhance the expression of Bcl-2 and pCryAB, proteins that are involved in cell survival and stress response, respectively . At the same time, it downregulates the expression of Bax, Cyt-c, Caspase-3, and Caspase-9, which are involved in the process of apoptosis . These changes at the molecular level can lead to increased cell survival and resistance to stress.

生物活性

Rosamultin has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. It has also been studied for its potential to reduce cholesterol levels and improve glucose metabolism.

Biochemical and Physiological Effects

Rosamultin has been shown to have a variety of biochemical and physiological effects. These include inhibition of the production of pro-inflammatory molecules, such as nitric oxide, and reduction of the expression of genes associated with inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of free radicals.

実験室実験の利点と制限

The use of rosamultin in laboratory experiments has several advantages. It is a natural product with a wide range of potential applications, and it has been well characterized. Its pharmacological effects are being studied in both in vivo and in vitro settings, and its mechanism of action is being further elucidated. However, there are also some potential limitations to its use. For example, the yield and purity of the product vary depending on the method used to synthesize it. Additionally, the exact mechanism of action is still being studied, so its effects may not be fully understood.

将来の方向性

In the future, rosamultin could be studied further to elucidate its mechanism of action and better understand its pharmacological effects. Additionally, further research could be conducted to determine its potential therapeutic applications, such as its ability to reduce cholesterol levels and improve glucose metabolism. Additionally, its potential to inhibit the growth of cancer cells, reduce the expression of certain genes associated with cancer, and induce apoptosis could be further explored. Finally, further research could be conducted to identify new methods of synthesizing rosamultin with higher yields and purities.

合成法

Rosamultin can be synthesized from the leaves of the Rosmarinus officinalis plant by a variety of methods. These include extraction with solvents such as methanol, ethanol, or acetone; steam distillation; and supercritical fluid extraction. The yield and purity of the product vary depending on the method used.

Safety and Hazards

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQAGPAYHTNQQ-BRDPIYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88515-58-6 | |

| Record name | Rosamultin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88515-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

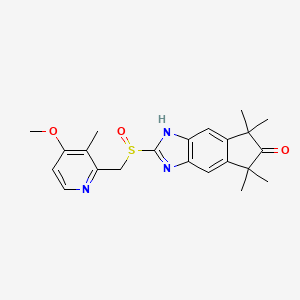

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)